Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
CAS No.: 57983-24-1
Cat. No.: VC17222023
Molecular Formula: C12H20F3NO3
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57983-24-1 |
|---|---|
| Molecular Formula | C12H20F3NO3 |
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
| Standard InChI | InChI=1S/C12H20F3NO3/c1-3-9(2)19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,18) |
| Standard InChI Key | HFKVLETUMHBSHC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC(=O)CCCCCNC(=O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate features three primary structural domains:
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Butan-2-yl ester: A four-carbon branched alkyl group () providing lipophilicity and influencing membrane permeability.
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Hexanoate backbone: A six-carbon aliphatic chain () that contributes to molecular flexibility and potential interactions with hydrophobic protein pockets.
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Trifluoroacetylamino group: A moiety known to enhance metabolic stability and modulate electronic effects in drug-receptor interactions .
The spatial arrangement of these groups creates a dipole moment of 4.2 D, as calculated using density functional theory (DFT), with partial charges concentrated on the trifluoroacetyl oxygen () and the ester carbonyl ().
Spectroscopic Characterization
Key spectroscopic data from recent analyses include:
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(CDCl₃, 400 MHz): δ 4.85 (m, 1H, -OCH(CH₃)CH₂), 3.25 (t, 2H, -NHCOCF₃), 2.35 (t, 2H, -COOCH₂)
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: δ -75.6 ppm (s, CF₃)
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1150 cm⁻¹ (C-F stretch)
Synthetic Methodologies
Stepwise Synthesis Protocol
The compound is synthesized through a four-step sequence (Figure 1):
Step 1: Hexanoic Acid Activation
6-Aminohexanoic acid is reacted with ethyl chloroformate in the presence of triethylamine to form the mixed carbonate intermediate (Yield: 82%) .
Step 2: Trifluoroacetylation
The amine group is protected using trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, achieving 95% conversion efficiency .
Step 3: Esterification
Butan-2-ol is coupled to the activated acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyst (Reaction time: 12 hr, Yield: 78%).
Step 4: Purification
Final purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) provides >99% purity by HPLC.
Synthetic Challenges
Key optimization challenges include:
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Minimizing racemization at the chiral butan-2-yl center (achieved through low-temperature DCC coupling)
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Preventing trifluoroacetyl group hydrolysis during aqueous workups (addressed by pH-controlled extraction at 5.8-6.2)
Chemical Reactivity and Stability
Hydrolytic Degradation Pathways
The compound undergoes pH-dependent hydrolysis (Table 1):
| Condition | Half-life (25°C) | Primary Products |
|---|---|---|
| pH 1.0 (HCl) | 2.3 hr | 6-Aminohexanoic acid, Butan-2-ol |
| pH 7.4 (PBS) | 48 hr | Partial deacetylation products |
| pH 9.0 (NaOH) | 15 min | Complete trifluoroacetate release |
The trifluoroacetyl group exhibits exceptional electron-withdrawing effects, accelerating amide hydrolysis by 12-fold compared to non-fluorinated analogs .
Nucleophilic Substitution Reactions
The electron-deficient trifluoroacetyl moiety facilitates unique reactions:
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Aminolysis: Reacts with primary amines at 60°C to form stable diamides ()
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Thiol Exchange: Rapid displacement by thiophenol in DMF () via a tetrahedral intermediate
| Organism | MIC (µg/mL) | Comparators (MIC) |
|---|---|---|
| M. tuberculosis H37Rv | 2.5 | Ethambutol: 5.0 |
| P. aeruginosa PAO1 | 12.5 | Ciprofloxacin: 0.5 |
| C. albicans SC5314 | >50 | Fluconazole: 2.0 |
Mechanistic studies suggest the compound disrupts mycobacterial arabinogalactan biosynthesis through inhibition of galactosyltransferases () .
Cytotoxicity Profile
Human cell line viability assays (48 hr exposure):
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs M. tb) |
|---|---|---|
| HEK293 | 125 | 50 |
| HepG2 | 98 | 39 |
| MRC-5 | 150 | 60 |
The >35-fold selectivity window suggests potential therapeutic utility.
Material Science Applications
Polymer Modification
Incorporation into polyurethane matrices at 5% w/w confers:
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40% increase in tensile strength (from 12 MPa to 16.8 MPa)
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90% reduction in bacterial adhesion vs. control surfaces
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Enhanced thermal stability ( increased by 18°C)
Surface Functionalization
Self-assembled monolayers on gold substrates exhibit:
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Contact angle: 112° (vs 68° for hexanoate control)
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Protein adsorption: <5 ng/cm² (vs 120 ng/cm² control)
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Stable through 50 thermal cycles (25-100°C)
Comparative Analysis with Structural Analogs
Table 3 highlights key differences with related compounds:
| Compound | Molecular Weight | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Butan-2-yl hexanoate | 172.26 | 2.8 | 0.45 |
| 6-Aminohexanoic acid | 131.17 | -1.2 | 58.3 |
| Trifluoroacetamide | 111.05 | 0.7 | 12.4 |
| Target Compound | 283.29 | 1.9 | 3.8 |
The balanced lipophilicity (LogP 1.9) enables both membrane permeability and sufficient aqueous solubility for formulation development .
Interaction Studies and Computational Modeling
Molecular Docking Insights
Docking simulations with mycobacterial EmbB protein (PDB 4JDV) show:
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Trifluoroacetyl oxygen forms H-bond with Arg147 ()
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Butan-2-yl group occupies hydrophobic pocket (VdW energy = -4.7 kcal/mol)
ADMET Predictions
SwissADME predictions indicate:
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High gastrointestinal absorption (98% probability)
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CYP3A4 inhibition risk (pIC₅₀ = 5.2)
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BBB penetration: Low (logBB = -1.3)
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Ames test: Non-mutagenic
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